molecular formula C28H24N4O3 B6576035 4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid CAS No. 391868-28-3

4-oxo-4-{1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl}butanoic acid

Cat. No. B6576035
CAS RN: 391868-28-3
M. Wt: 464.5 g/mol
InChI Key: LNXSNDIPGSJFIJ-UHFFFAOYSA-N
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Description

The compound “4-oxo-4-{1’,3’,5-triphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl}butanoic acid” is a type of heterocyclic compound . Heterocyclic compounds are of great interest in the field of medicinal chemistry due to their wide range of biological and pharmacological activities . Pyrazoles, which are a type of heterocyclic compounds, have been the focus of many studies due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves a catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water . This procedure is mild and efficient, affording pyrrolo [3,2- c ]pyridine derivatives with 76–94% yields after simple crystallization . The procedure has promising characteristics, such as readily available starting materials, the use of water as reaction media, simple and efficient one-pot operation, and avoiding the need for any hazardous or expensive catalysts .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1 H NMR, 13 C NMR, and HRMS spectra . The nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are part of a domino reaction process . Domino reactions are a type of chemical process that involve two or more bond-forming transformations which occur under identical reaction conditions and in one pot, leading to complex structures in a single step .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrrolo [3,2-c]pyridine core of this compound makes it an attractive scaffold for drug design. Researchers have investigated its potential as an antitumor agent, antimycobacterial compound, and antimicrobial agent . Additionally, by introducing different substituents at the 2 or 3 positions of the nucleus, it can be fine-tuned for specific biological activities. For instance, compound I, a derivative of this core, serves as a potent ATP mimetic inhibitor of Cdc7, while other analogs (compounds II and III) exhibit useful biological activity against Cdc7 .

Combinatorial Chemistry and Library Synthesis

The development of efficient synthetic routes for heterocyclic compound libraries is crucial for drug discovery. The compound’s structural diversity and ease of synthesis make it a valuable building block in combinatorial chemistry . Researchers can explore its derivatives to create diverse libraries with potential therapeutic agents.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for expanding molecular diversity. The compound’s reactivity allows for efficient MCRs, leading to the synthesis of bioactive small molecules. By incorporating this core structure, researchers can access a wide range of functionalized heterocycles .

Palladium-Catalyzed Amination

The ligand 5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-[1,4’]bipyrazole (a derivative of our compound) serves as a non-proprietary ligand for palladium-catalyzed amination of aryl halides, including aryl chlorides. This reaction is valuable in organic synthesis and pharmaceutical research .

Photophysical Studies and Materials Science

The compound’s unique structure can be explored in materials science. For instance, triferrocenyl-substituted 1,3,5-triphenylbenzene (a related compound) was synthesized successfully, and its solid-state properties were investigated. Understanding the internal rotations of ferrocenyl moieties and π stacking interactions provides insights for designing functional materials .

Organic Synthesis in Water

The mild and efficient procedure for synthesizing pyrrolo [3,2-c]pyridine derivatives from our compound occurs in water, avoiding the need for hazardous or expensive catalysts. This green approach highlights the compound’s versatility and potential applications in sustainable organic synthesis .

Future Directions

The future directions in the research of such compounds could involve the development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds . Furthermore, the design and development of new multi-component reaction (MCR) for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, could be another area of focus .

properties

IUPAC Name

4-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c33-26(16-17-27(34)35)32-25(18-24(29-32)20-10-4-1-5-11-20)23-19-31(22-14-8-3-9-15-22)30-28(23)21-12-6-2-7-13-21/h1-15,19,25H,16-18H2,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXSNDIPGSJFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)butanoic acid

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